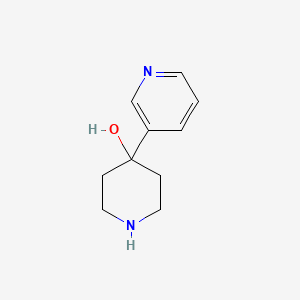

4-(Pyridin-3-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9/h1-2,5,8,11,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJAZRLYMFLGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Pyridin-3-yl)piperidin-4-ol chemical properties and structure

An In-Depth Technical Guide to 4-(Pyridin-3-yl)piperidin-4-ol: Structure, Properties, and Applications

Introduction

4-(Pyridin-3-yl)piperidin-4-ol is a heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its molecular architecture, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyridin-3-yl moiety, makes it a valuable scaffold and synthetic intermediate. This structure combines the saturated, flexible piperidine core, a common feature in many biologically active molecules, with the aromatic, electron-deficient pyridine ring. The tertiary alcohol adds a crucial hydrogen-bonding functional group, influencing both its physicochemical properties and its potential interactions with biological targets. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and applications for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its precise molecular structure.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(Pyridin-3-yl)piperidin-4-ol |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | Not explicitly assigned; related isomers are documented. |

The structure of 4-(Pyridin-3-yl)piperidin-4-ol features a piperidine ring in a chair conformation to minimize steric strain. The substituents at the C4 position—the hydroxyl group and the pyridin-3-yl group—can exist in either axial or equatorial positions, though the bulkier pyridine group would preferentially occupy the equatorial position. The presence of two basic nitrogen atoms (one in the piperidine ring and one in the pyridine ring) and a hydroxyl group dictates its chemical reactivity and physical properties.

Physicochemical Properties

The physicochemical properties of 4-(Pyridin-3-yl)piperidin-4-ol are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific isomer is sparse, properties can be predicted or inferred from closely related analogs like 4-(Pyridin-4-yl)piperidin-4-ol.[1]

Table 2: Estimated Physicochemical Properties

| Property | Value / Description | Significance |

| Boiling Point | ~345 °C at 760 mmHg[1] | Indicates low volatility and strong intermolecular forces (hydrogen bonding). |

| Melting Point | Solid at room temperature. | Crystalline nature due to polar functional groups and rigid structure. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[2] | The hydroxyl and nitrogen groups facilitate hydrogen bonding with polar solvents. |

| pKa | Two pKa values are expected: ~8-9 for the piperidine nitrogen and ~3-4 for the pyridine nitrogen. | The piperidine nitrogen is significantly more basic than the pyridine nitrogen. This allows for selective salt formation. |

| LogP | ~0.98[1] | A low LogP value suggests a good balance of hydrophilicity and lipophilicity, a desirable trait for drug candidates. |

Synthesis and Reactivity

General Synthetic Approach

A common and effective method for synthesizing 4-aryl-4-hydroxypiperidines is through the addition of an organometallic reagent to a protected 4-piperidone precursor. For 4-(Pyridin-3-yl)piperidin-4-ol, this involves the reaction of an N-protected 4-piperidone with a 3-pyridyl organometallic species, such as a Grignard or organolithium reagent. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the acidic N-H proton and is typically removed in the final step.[3][4]

Representative Experimental Protocol

Step 1: Formation of the 3-Pyridyl Organometallic Reagent

-

To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 3-lithiopyridine.

Step 2: Addition to N-Boc-4-Piperidone

-

In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere.

-

Slowly add the freshly prepared 3-lithiopyridine solution to the piperidone solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification of the Intermediate

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (N-Boc-4-(pyridin-3-yl)piperidin-4-ol) by column chromatography.

Step 4: Deprotection

-

Dissolve the purified intermediate in a suitable solvent like dioxane or methanol.

-

Add a strong acid, such as hydrochloric acid (as a solution in dioxane) or trifluoroacetic acid.[3]

-

Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure. The final product is often isolated as its hydrochloride salt, which can be neutralized if the free base is required.

Chemical Reactivity

-

Piperidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and reductive amination. This site provides a key handle for molecular diversification.

-

Hydroxyl Group (Tertiary Alcohol): The -OH group can participate in hydrogen bonding. It can be a site for esterification or etherification, although reactions may be sterically hindered.

-

Pyridine Nitrogen: This nitrogen is basic and can be protonated to form salts or quaternized with alkylating agents. Its electron-withdrawing nature influences the aromatic ring's reactivity.

Structural Analysis and Characterization

Confirmation of the structure and purity of 4-(Pyridin-3-yl)piperidin-4-ol is typically achieved through a combination of spectroscopic methods.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | - Pyridine Protons: 4 distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets).- Piperidine Protons: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). Protons alpha to the nitrogen will be downfield.- Hydroxyl and Amine Protons: Broad singlets that are D₂O exchangeable. |

| ¹³C NMR | - Pyridine Carbons: 5 signals in the aromatic region (δ 120-150 ppm).- Piperidine Carbons: 4 signals in the aliphatic region (δ 25-60 ppm).- C4 Carbon: A quaternary carbon signal around δ 70-80 ppm, shifted downfield by the attached oxygen and pyridine ring. |

| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 179.1184, corresponding to the protonated molecular ion. |

| Infrared (IR) | - O-H Stretch: Broad absorption band around 3200-3400 cm⁻¹.- N-H Stretch: Moderate absorption band around 3300 cm⁻¹.- C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.- C=C and C=N Stretches: Aromatic ring vibrations around 1400-1600 cm⁻¹. |

Applications in Medicinal Chemistry and Drug Discovery

The piperidine nucleus is a cornerstone in drug design, present in numerous approved pharmaceuticals.[5][6][7] The 4-substituted piperidin-4-ol scaffold, in particular, is a privileged structure frequently employed in the development of central nervous system (CNS) agents and other therapeutics.[8][9]

-

Scaffold for Drug Design: 4-(Pyridin-3-yl)piperidin-4-ol serves as a versatile three-dimensional scaffold. The piperidine ring can adopt specific conformations to orient the pyridine and hydroxyl substituents for optimal binding to biological targets.[10]

-

Intermediate for Library Synthesis: The reactive N-H and O-H groups provide two independent points for chemical modification, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. This is crucial in the hit-to-lead and lead optimization phases of drug discovery.[11]

-

Bioisostere: The pyridine ring can act as a bioisostere for a phenyl ring, often improving metabolic stability or solubility while providing a hydrogen bond acceptor.

Sources

- 1. 4-(Pyridin-4-yl)piperidin-4-ol|lookchem [lookchem.com]

- 2. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy (3S,4S)-3-(Methylamino)piperidin-4-ol (EVT-13288938) [evitachem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Investigational Mechanism of Action of 4-(Pyridin-3-yl)piperidin-4-ol in Biological Systems

Foreword: A Predictive Exploration of a Novel Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. This guide focuses on the potential mechanism of action of a specific, yet under-characterized molecule: 4-(Pyridin-3-yl)piperidin-4-ol. In the absence of direct, published research on this exact compound, this document serves as an in-depth, predictive whitepaper. By synthesizing data from structurally related piperidine derivatives, we will construct a scientifically grounded framework for investigating its biological activity. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the initial exploration of this promising chemical entity.

Structural Synopsis and Target Class Prediction

The chemical structure of 4-(Pyridin-3-yl)piperidin-4-ol combines a piperidin-4-ol core with a pyridine ring at the 4-position. This arrangement suggests several potential avenues for biological interaction. The piperidine nitrogen can act as a basic center, while the hydroxyl group can participate in hydrogen bonding. The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor. Based on extensive research into analogous structures, we can hypothesize that 4-(Pyridin-3-yl)piperidin-4-ol is likely to exhibit activity in one or more of the following target classes:

-

Enzyme Inhibition: The piperidine scaffold is a common feature in many enzyme inhibitors.[1][2][3][4][5][6][7][8]

-

Receptor Modulation: Piperidine derivatives have been shown to interact with various G-protein coupled receptors (GPCRs) and ion channels.[9][10]

-

Protein-Protein Interaction Disruption: The rigid yet three-dimensional nature of the piperidine ring can be exploited to interfere with protein-protein interactions.

This guide will delve into the most probable mechanisms within these classes, supported by evidence from related compounds.

Potential Mechanism of Action I: Enzyme Inhibition

Kinase Inhibition: Targeting the PI3K/Akt Pathway

Rationale: Derivatives of piperidine have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform.[1] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11][12] The structural features of 4-(Pyridin-3-yl)piperidin-4-ol, including its nitrogen-containing heterocycles, are consistent with moieties found in known kinase inhibitors.

Hypothesized Signaling Pathway:

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Validation Workflow:

Objective: To determine if 4-(Pyridin-3-yl)piperidin-4-ol inhibits PI3K activity and downstream signaling.

Step-by-Step Protocol:

-

In Vitro Kinase Assay:

-

Utilize a commercially available PI3K enzyme assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Screen the compound against a panel of PI3K isoforms (α, β, δ, γ) to determine potency (IC50) and selectivity.

-

Causality: This initial screen will confirm direct enzyme inhibition and identify the most sensitive isoform.

-

-

Cellular Phospho-Akt Western Blot:

-

Culture a relevant cancer cell line (e.g., a hematological malignancy cell line for PI3Kδ).[1]

-

Treat cells with increasing concentrations of the compound for a defined period.

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe membranes with antibodies against phospho-Akt (Ser473) and total Akt.

-

Self-Validation: A dose-dependent decrease in the ratio of phospho-Akt to total Akt will confirm cellular target engagement.

-

-

Cell Proliferation Assay:

-

Seed cancer cells in 96-well plates.

-

Treat with a dose range of the compound for 72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Authoritative Grounding: This assay provides a functional readout of the compound's anti-proliferative effects.[13]

-

Data Presentation:

| Assay | Endpoint | Hypothetical Result for an Active Compound |

| PI3Kδ Kinase Assay | IC50 | < 100 nM |

| Phospho-Akt Western Blot | p-Akt/Akt Ratio | Dose-dependent decrease |

| Cell Proliferation | GI50 | < 1 µM |

Histone Demethylase Inhibition: Targeting LSD1

Rationale: The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[3][8] Given the structural similarity, 4-(Pyridin-3-yl)piperidin-4-ol is a candidate for LSD1 inhibition. LSD1 is overexpressed in several cancers and is a validated therapeutic target.

Hypothesized Mechanism:

Caption: Proposed inhibition of LSD1 and its epigenetic consequences.

Experimental Validation Workflow:

Objective: To assess the inhibitory activity of 4-(Pyridin-3-yl)piperidin-4-ol against LSD1.

Step-by-Step Protocol:

-

In Vitro LSD1 Inhibition Assay:

-

Employ a biochemical assay that measures the demethylase activity of recombinant LSD1.

-

Determine the IC50 value of the compound.

-

Causality: This directly measures the compound's effect on enzyme activity.

-

-

Cellular Histone Methylation Analysis:

-

Treat a relevant cell line (e.g., leukemia or solid tumor cells) with the compound.[3][8]

-

Extract histones and perform Western blotting.

-

Probe with antibodies specific for H3K4me2 to observe accumulation.

-

Self-Validation: An increase in the H3K4me2 mark will confirm target engagement in a cellular context.

-

Potential Mechanism of Action II: Central Nervous System (CNS) Activity

Rationale: The piperidine nucleus is a common feature in centrally acting agents.[14] Derivatives have shown potential as anticonvulsants and analgesics. The ability of a molecule to cross the blood-brain barrier is a key determinant for CNS activity.

Experimental Investigation:

Objective: To explore the potential CNS effects of 4-(Pyridin-3-yl)piperidin-4-ol.

Step-by-Step Protocol:

-

In Silico ADMET Prediction:

-

Use computational models to predict properties such as blood-brain barrier penetration, solubility, and potential for off-target effects.

-

Authoritative Grounding: This initial step helps to prioritize compounds for further in vivo testing.

-

-

In Vivo Behavioral Models:

-

Administer the compound to rodents and observe for effects in models of:

-

Analgesia: Hot plate or tail-flick test.

-

Anticonvulsant activity: Maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models.

-

-

Causality: These established models provide a functional readout of CNS activity.

-

Summary and Future Directions

This guide has outlined a series of plausible mechanisms of action for 4-(Pyridin-3-yl)piperidin-4-ol based on the activities of structurally related compounds. The most promising avenues for investigation appear to be in the areas of kinase inhibition (specifically PI3K) and epigenetic modulation (via LSD1 inhibition) . The provided experimental workflows offer a clear and logical path for the initial characterization of this novel compound.

Future work should focus on a systematic evaluation of these hypotheses, beginning with in vitro enzyme and cellular assays, followed by in vivo studies for promising candidates. A comprehensive understanding of the structure-activity relationship will be crucial for any future optimization efforts. The versatility of the piperidine scaffold suggests that 4-(Pyridin-3-yl)piperidin-4-ol could be a valuable starting point for the development of new therapeutic agents.

References

- SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339.

- Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. Acta Pol Pharm. 2004 Dec:61 Suppl:5-7.

-

Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). Available from: [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Goel K. K, Gajbhiye A, Anu and Goel N. M.

- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorg Med Chem. 2019 Oct 1;27(19):115015.

- Piperidin-4-one: the potential pharmacophore. J Enzyme Inhib Med Chem. 2011 Aug;26(4):451-66.

- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013 Mar 14;56(5):2059-73.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals (Basel). 2021 Oct; 14(10): 1043.

- Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. J Enzyme Inhib Med Chem. 2013 Aug;28(4):863-7.

- 4-Hydroxypiperidines and Their Flexible 3-(Amino)

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J Med Chem. 2016 Jan 14;59(1):167-82.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. 2021;26(11):3356.

- Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. Eur J Med Chem. 2018 Jan 20;144:466-476.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. 2023;28(15):5819.

- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Adv. 2022;12(34):22031-22044.

- 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. 2020;25(24):5931.

-

Piperidine DPP-IV inhibitors. ResearchGate. Available from: [Link]

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J Med Chem. 2016 Jan 14;59(1):167-82.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Int J Mol Sci. 2022;23(23):15263.

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022;27(16):5119.

-

Piperidin-4-ol. PubChem. Available from: [Link]

- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. 2016; 11(6): e0156540.

- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. J Med Chem. 2016 Jun 8;59(11):5592-601.

Sources

- 1. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 4-(Pyridin-3-yl)piperidin-4-ol for Researchers and Drug Development Professionals

Abstract

The compound 4-(Pyridin-3-yl)piperidin-4-ol, characterized by its core structure integrating a 4-hydroxypiperidine moiety with a pyridine ring, represents a scaffold with significant potential in medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively documented, its constituent chemical motifs are prevalent in a wide array of biologically active agents. This technical guide synthesizes information from structurally analogous compounds to propose a rational framework of potential biological targets. We will delve into putative target classes, including G-protein coupled receptors (GPCRs), enzymes, and transporters, and outline a comprehensive, multi-tiered experimental strategy for target identification and validation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: Deconstructing the 4-(Pyridin-3-yl)piperidin-4-ol Scaffold

The molecular architecture of 4-(Pyridin-3-yl)piperidin-4-ol presents two key pharmacophoric features: the piperidine ring and the pyridine heterocycle. Piperidine derivatives are a cornerstone of modern pharmacology, found in numerous pharmaceuticals due to their ability to serve as versatile scaffolds that can be readily functionalized to interact with a diverse range of biological targets[1]. The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the compound's physicochemical properties, such as solubility and metabolic stability.

Given the absence of direct biological data for 4-(Pyridin-3-yl)piperidin-4-ol, a structure-activity relationship (SAR) analysis of analogous compounds is a logical first step to hypothesize potential targets. The piperidine scaffold is a well-established privileged structure in central nervous system (CNS) drug discovery, while pyridine derivatives have demonstrated a broad spectrum of activities, including anticancer and enzyme inhibitory effects[2][3]. This guide will, therefore, explore these and other potential therapeutic areas.

Putative Biological Target Classes Based on Structural Analogy

Based on the extensive literature on compounds containing piperidine and pyridine moieties, we can logically infer several potential target classes for 4-(Pyridin-3-yl)piperidin-4-ol.

Central Nervous System (CNS) Targets

The lipophilic nature and structural motifs of the compound suggest potential blood-brain barrier penetration and interaction with CNS targets.

-

Opioid Receptors: The 4-hydroxypiperidine core is structurally related to the active metabolite of tramadol. Analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been synthesized and identified as highly potent and selective μ-opioid receptor (MOR) agonists[4]. This suggests that 4-(Pyridin-3-yl)piperidin-4-ol could potentially modulate opioid receptor activity.

-

Histamine H3 Receptor (H3R): 4-Hydroxypiperidines have been investigated as non-imidazole histamine H3 receptor antagonists[5]. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for various neurological and psychiatric disorders.

-

Presynaptic Choline Transporter (CHT): A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of the presynaptic choline transporter (CHT), which is crucial for acetylcholine synthesis[6]. The piperidine moiety in 4-(Pyridin-3-yl)piperidin-4-ol could potentially interact with this transporter.

-

Nociceptin/Orphanin FQ (N/OFQ) Receptor (ORL-1): Novel series of indoles and pyrrolopyridines with a piperidine ring at the 3-position have been found to bind with high affinity to the ORL-1 receptor, acting as agonists[7]. This receptor is implicated in pain, mood, and addiction.

Enzyme Inhibition

The pyridine and piperidine scaffolds are present in numerous enzyme inhibitors, suggesting that 4-(Pyridin-3-yl)piperidin-4-ol could exhibit similar activities.

-

Phosphoinositide 3-Kinase (PI3K) Isoforms: Derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent inhibitors of PI3Kδ, a target in oncology and inflammatory diseases[8]. The presence of both piperidine and pyridine rings in the query compound makes PI3K isoforms a plausible target class.

-

Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been reported as potent and selective inhibitors of LSD1, an epigenetic modulator and a target in cancer therapy[9]. This structural similarity strongly suggests that LSD1 is a high-priority potential target.

-

Ergosterol Biosynthesis Enzymes: Certain 4-aminopiperidines have shown antifungal activity by inhibiting enzymes involved in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase[10]. This points to a potential application in infectious diseases.

Anticancer and Antimicrobial Activity

Piperidine and pyridine derivatives have been extensively reviewed for their anticancer and antimicrobial properties.

-

Anticancer Signaling Pathways: Piperidine-containing compounds have been shown to modulate critical signaling pathways in cancer, including STAT-3, NF-κB, and PI3K/Akt, leading to cell cycle arrest and inhibition of cell migration[2]. Terpinen-4-ol, a monoterpene alcohol, has demonstrated antitumor effects and can enhance the efficacy of chemotherapeutic agents[11][12].

-

Antimicrobial and Antiparasitic Effects: Various piperidin-4-ol and piperidin-4-one derivatives have been synthesized and evaluated for a range of bioactivities, including nematicidal effects against plant parasites[13], anti-tuberculosis activity[14], and broad-spectrum antibacterial and antifungal properties[15].

A Strategic Roadmap for Target Identification and Validation

A systematic and tiered approach is essential to efficiently identify and validate the biological targets of 4-(Pyridin-3-yl)piperidin-4-ol. The following experimental workflow is proposed as a comprehensive strategy.

Caption: A multi-phase workflow for target identification and validation.

Phase 1: In Silico and Physicochemical Profiling

-

Computational Target Prediction:

-

Molecular Docking: Perform docking studies of 4-(Pyridin-3-yl)piperidin-4-ol against the crystal structures of the putative targets identified in Section 2 (e.g., MOR, H3R, PI3Kδ, LSD1).

-

Pharmacophore Modeling: Develop pharmacophore models based on known active ligands for the putative targets and assess the fit of the compound.

-

-

ADMET Prediction: Computationally predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to anticipate potential liabilities and guide future in vivo studies.

Phase 2: Broad and Focused In Vitro Screening

-

Broad-Spectrum Phenotypic Screening: Screen the compound against a diverse panel of cell lines, such as the National Cancer Institute's NCI-60 panel, to identify potential anti-proliferative activity and generate initial hypotheses on the mechanism of action.

-

Target-Based Panel Screening: Utilize commercially available screening services to test the compound against large panels of kinases, GPCRs, ion channels, and other common drug targets. This can rapidly identify primary targets or off-target activities.

-

Focused Primary Binding Assays: Based on the results of in silico and panel screening, conduct specific primary binding assays to determine the affinity of the compound for the most promising targets.

| Putative Target Class | Recommended Primary Binding Assay | Endpoint |

| GPCRs (e.g., Opioid, Histamine) | Radioligand Displacement Assay | Ki (Inhibitory Constant) |

| Kinases (e.g., PI3Kδ) | ADP-Glo™ Kinase Assay | IC50 (Half-maximal Inhibitory Concentration) |

| Demethylases (e.g., LSD1) | Time-Resolved FRET (TR-FRET) Assay | IC50 |

| Transporters (e.g., CHT) | [3H]-Hemicholinium-3 Binding Assay | Ki |

Phase 3: Target Validation and Mechanistic Studies

-

Secondary Functional Assays: For confirmed binding hits, perform functional assays to determine the compound's effect on target activity (e.g., agonist, antagonist, inverse agonist, or inhibitor).

| Target | Recommended Functional Assay | Endpoint |

| GPCRs | cAMP Accumulation Assay, GTPγS Binding Assay, Calcium Flux Assay | EC50/IC50, Emax |

| Kinases | In vitro phosphorylation of a specific substrate | EC50/IC50 |

| LSD1 | Cellular histone methylation analysis via Western Blot or ELISA | Change in H3K4me2 levels |

-

Cellular Target Engagement: Confirm that the compound interacts with its intended target in a cellular context.

-

Western Blot Analysis: For signaling targets like PI3K, assess the phosphorylation status of downstream effectors such as Akt. A reduction in p-Akt levels upon treatment would support a PI3K inhibitory mechanism[8].

-

Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.

-

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

-

In Vitro and In Vivo Disease Models: Evaluate the efficacy of the compound in relevant disease models. For example, if the compound is confirmed as a potent PI3Kδ inhibitor, its anti-proliferative effects should be tested in B-cell malignancy cell lines[8]. If it shows promise as an antifungal, its efficacy should be tested in clinically relevant fungal isolates[10].

Conclusion and Future Directions

While the specific biological targets of 4-(Pyridin-3-yl)piperidin-4-ol remain to be elucidated, its structural composition provides a strong foundation for hypothesizing its interaction with several well-validated therapeutic targets. The presence of the 4-hydroxypiperidine and pyridine scaffolds suggests a high potential for activity in the central nervous system, as an enzyme inhibitor, or as an anticancer or antimicrobial agent. The systematic, multi-phased approach outlined in this guide, combining in silico methods with a cascade of in vitro and cellular assays, provides a robust framework for de-orphaning this compound and unlocking its therapeutic potential. Future research should focus on the synthesis of a small library of analogs to explore the structure-activity relationships for the most promising validated targets, ultimately paving the way for lead optimization and preclinical development.

References

-

SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 2021, 12(2): 285-299. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 2019, 27(19): 115035. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters. [Link]

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 2019, 24(23): 4286. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 2022, 13: 861527. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2023, 24(13): 10698. [Link]

-

4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2022, 27(19): 6634. [Link]

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 2008, 1(1). [Link]

-

Piperidin-4-ol. PubChem. [Link]

-

3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 2006, 16(13): 3524-8. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021, 26(23): 7149. [Link]

-

Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One, 2016, 11(6): e0156540. [Link]

-

Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 12. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

- 14. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to the Discovery and Synthesis of Novel 4-(Pyridin-3-yl)piperidin-4-ol Analogues

Introduction: The Strategic Importance of the 4-(Pyridin-3-yl)piperidin-4-ol Scaffold

The piperidine ring is one of the most ubiquitous saturated nitrogen-containing heterocycles found in FDA-approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone of modern medicinal chemistry. When coupled with a pyridine ring, particularly at the 3-position, and incorporating a tertiary alcohol, the resulting 4-(Pyridin-3-yl)piperidin-4-ol scaffold emerges as a privileged structure. This framework offers a unique combination of hydrogen bond donors and acceptors, a basic nitrogen center for salt formation and key interactions, and multiple vectors for chemical diversification.

Analogues derived from this core have demonstrated significant potential across a range of therapeutic areas, acting as potent and selective modulators of enzymes and receptors. Their utility has been particularly noted in the development of inhibitors for challenging targets like brain-specific enzymes, where properties such as blood-brain barrier penetration are critical.[2] This guide provides an in-depth exploration of the synthetic strategies employed to construct and diversify this valuable scaffold, the rationale behind these chemical choices, and the resulting structure-activity relationships (SAR) that drive the optimization of lead compounds.

Part 1: Core Synthetic Strategies and Mechanistic Rationale

The construction of the 4-(Pyridin-3-yl)piperidin-4-ol core can be approached from several distinct strategic directions. The choice of route is often dictated by the availability of starting materials, the desired substitution patterns, and the scalability of the synthesis.

Strategy 1: Nucleophilic Addition to a Piperidinone Precursor (The Convergent Approach)

The most direct and widely employed method involves the nucleophilic addition of a pyridine-derived organometallic reagent to a suitably N-protected 4-piperidone. This convergent approach is highly efficient for establishing the core tertiary alcohol moiety.

Causality Behind the Choice: The Grignard reaction is a classic and robust C-C bond-forming reaction. Using 3-bromopyridine to form the Grignard reagent (3-pyridylmagnesium bromide) allows for a direct and forceful nucleophilic attack on the electrophilic carbonyl of N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is ideal here for several reasons:

-

Stability: It is stable to the basic and nucleophilic conditions of the Grignard reaction.

-

Solubility: It enhances the solubility of intermediates in common organic solvents.

-

Facile Removal: It can be cleanly removed under acidic conditions, which are often compatible with the final compound or subsequent synthetic steps, without affecting the pyridine or the tertiary alcohol.[3]

A general workflow for this key synthetic strategy is outlined below.

Caption: General workflow for the Grignard-based synthesis of the core scaffold.

Strategy 2: Late-Stage Functionalization via Cross-Coupling

For creating diverse libraries of analogues, particularly with substitutions on the pyridine ring, a strategy involving late-stage cross-coupling is often superior. This approach builds a more complex pyridine derivative from a simpler, functionalized precursor that already contains the piperidin-4-ol moiety.

Causality Behind the Choice: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful due to their broad substrate scope and high functional group tolerance.[2] Starting with a halo-substituted pyridine (e.g., 3-bromo-4-chloropyridine) allows for sequential and site-selective couplings. This modularity is paramount in medicinal chemistry for rapidly exploring the SAR of the "eastern" portion of the molecule. For instance, one can introduce a variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring to probe interactions with a specific binding pocket of a biological target.[2]

A typical sequence might involve:

-

Initial C-N bond formation to attach the piperidine moiety.

-

A first Suzuki coupling at a more reactive site.

-

A second Suzuki coupling to complete the analogue.

This method was used effectively in the discovery of potent Cholesterol 24-Hydroxylase (CH24H) inhibitors, where various pyrazolyl and thiazolyl groups were installed on the pyridine ring.[2]

Strategy 3: Multi-Component Reactions (MCRs)

For novel scaffold discovery, MCRs offer a path to highly substituted pyridine derivatives in a single step. The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, for example, provides a flexible route to complex pyridin-4-ols.[4]

Causality Behind the Choice: MCRs are highly atom-economical and lead to a rapid increase in molecular complexity. While perhaps less common for this specific scaffold, this strategy is invaluable in early-stage discovery for generating novel chemotypes that might not be accessible through more traditional, linear synthetic routes. The resulting pyridin-4-ols can be further functionalized, for example, by converting the hydroxyl group to a nonaflate, making it an excellent leaving group for subsequent palladium-catalyzed reactions.[4]

Part 2: Validated Experimental Protocols

The following protocols are representative of the key transformations described above and are based on established and validated methodologies from the scientific literature.

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate

This protocol details the key Grignard addition step to form the core protected scaffold.

Materials:

-

3-Bromopyridine (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (1 crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-butyl 4-oxopiperidine-1-carboxylate (0.9 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Grignard Reagent Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and a crystal of iodine. The flask is gently warmed under vacuum and backfilled with nitrogen. Anhydrous THF is added, followed by a small portion of 3-bromopyridine. The reaction is initiated (slight warming may be required), after which the remaining 3-bromopyridine, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Addition Reaction: The solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction Monitoring & Quenching: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the piperidinone. Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Work-up and Purification: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a white solid.

Protocol 2: Boc-Deprotection to Yield the Core Amine

This protocol describes the removal of the Boc protecting group, a critical step before N-functionalization.[2][3]

Materials:

-

tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate (1.0 eq)

-

4 M HCl in 1,4-Dioxane (10 eq)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Diethyl ether

Procedure:

-

Reaction Setup: The Boc-protected starting material is dissolved in a minimal amount of methanol or ethyl acetate in a round-bottom flask.

-

Acid Addition: The 4 M HCl solution in 1,4-dioxane is added to the stirred solution at room temperature. Gas evolution (CO₂) will be observed.

-

Reaction Monitoring: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: The mixture is concentrated in vacuo. The resulting solid is often triturated with diethyl ether, and the precipitate is collected by filtration and dried under vacuum to yield 4-(pyridin-3-yl)piperidin-4-ol as its dihydrochloride salt.[2]

Part 3: Biological Activity and Structure-Activity Relationship (SAR)

The 4-(pyridin-3-yl)piperidin-4-ol scaffold and its close analogues have been investigated as inhibitors of several important biological targets.

Target Profile:

-

Cholesterol 24-Hydroxylase (CH24H/CYP46A1): A brain-specific cytochrome P450 enzyme that regulates cholesterol homeostasis. Inhibitors are being explored for neurodegenerative diseases like Alzheimer's.[2]

-

Lysine Specific Demethylase 1 (LSD1): A histone-modifying enzyme overexpressed in various cancers. Inhibitors can reactivate silenced tumor suppressor genes.[5]

-

Phosphoinositide 3-kinase δ (PI3Kδ): A lipid kinase involved in immune cell signaling, making it a target for hematological malignancies and inflammatory diseases.[6]

-

Antimicrobial/Antitubercular Agents: The piperidinol core has been identified in screens for compounds with activity against Mycobacterium tuberculosis.[7]

Case Study: SAR of CH24H Inhibitors

A systematic exploration of 3,4-disubstituted pyridine derivatives led to the discovery of highly potent and selective CH24H inhibitors.[2] The study provides a clear example of how rational, iterative medicinal chemistry can optimize a lead scaffold.

Caption: Key SAR insights for the 4-(Pyridin-3-yl)piperidin-4-ol scaffold.

The optimization campaign for CH24H inhibitors revealed several key insights, summarized in the table below.[2]

| Compound ID | R¹ (at Pyridine C4) | CH24H IC₅₀ (nM) | Notes |

| 3 | Phenyl | 950 | Initial hit, validating the 3-substituted-4-phenylpyridine scaffold. |

| 7 | 2-Pyridyl | 160 | Replacing phenyl with pyridyl reduced lipophilicity and improved selectivity against other CYPs, but slightly decreased potency. |

| 17 | 4-Methyl-1-pyrazolyl | 8.5 | Lead Compound. Significant potency increase. X-ray crystallography confirmed a unique binding mode.[2] |

| 22 | 2-Cyclopropyl-4-pyridyl | 21 | Shows that substitution on the R¹ group itself can be tolerated and used to fine-tune properties. |

Data sourced from Matsunaga et al., J. Med. Chem. 2022.[2]

This data clearly demonstrates that the 4-position of the pyridine ring is highly sensitive to the steric and electronic properties of the substituent. The discovery of compound 17 (IC₅₀ = 8.5 nM) as a potent and selective inhibitor highlights the success of a structure-based design approach.[2] This compound also demonstrated good blood-brain barrier penetration and reduced its target substrate in the mouse brain, confirming its potential as a valuable tool for in vivo studies.[2]

Conclusion and Future Perspectives

The 4-(Pyridin-3-yl)piperidin-4-ol scaffold represents a highly versatile and valuable starting point for the design of novel therapeutics. The synthetic accessibility, primarily through robust methods like Grignard additions and late-stage cross-coupling, allows for extensive chemical exploration. The demonstrated activity against high-value targets in oncology and neuroscience underscores the importance of this chemical motif.

Future research in this area will likely focus on:

-

Stereoselective Synthesis: Developing methods to control the stereochemistry of more complex analogues, as chirality can have a profound impact on biological activity and off-target effects.

-

New Target Identification: Screening libraries of these analogues against a broader range of biological targets to uncover new therapeutic applications.

-

Physicochemical Property Optimization: Fine-tuning the scaffold to improve drug-like properties, such as metabolic stability, solubility, and oral bioavailability, to advance candidates toward clinical development.

This guide has provided a framework for understanding the synthesis and strategic importance of this compound class, offering both the foundational knowledge and the practical protocols necessary for researchers to engage in this exciting area of drug discovery.

References

-

SUN, H. et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Available at: [Link]

-

Matsunaga, N. et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4218-4239. Available at: [Link]

-

Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Rev. Roum. Chim., 55(11-12), 857-870. Available at: [Link]

-

Vasilevsky, S. F. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7178. Available at: [Link]

-

Dosa, P. I. et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(21), 5946-5950. Available at: [Link]

- Bertini, S. et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US Patent 9,650,337.

-

Zhang, T. et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Available at: [Link]

-

Gray, M. A. et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Medicinal Chemistry Communications, 5(7), 940-944. Available at: [Link]

-

Zheng, Y. C. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1640-1650. Available at: [Link]

-

Zheng, Y. C. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 4. soc.chim.it [soc.chim.it]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Three-Point Pharmacophore: A Technical Guide to the 4-(Pyridin-3-yl)piperidin-4-ol Scaffold in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks that can interact with multiple biological targets — is a cornerstone of efficient medicinal chemistry. The 4-(Pyridin-3-yl)piperidin-4-ol core represents a quintessential example of such a scaffold. Its rigid, three-dimensional structure combines a basic piperidine ring, an aromatic, hydrogen-bond-accepting pyridine moiety, and a strategically positioned tertiary hydroxyl group. This unique constellation of features provides a trifecta of interaction points for engaging with biological targets, making it a versatile and powerful starting point for the development of novel therapeutics across diverse disease areas. This guide provides an in-depth analysis of the scaffold's synthesis, physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profile, offering a technical resource for researchers in drug development.

The 4-(Pyridin-3-yl)piperidin-4-ol Scaffold: A Structural Overview

The title scaffold is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a pyridin-3-yl group and a hydroxyl group. This arrangement creates a tertiary alcohol. The inherent chemical functionalities of this scaffold are what make it particularly compelling for medicinal chemistry.

-

The Piperidine Ring: A saturated heterocycle that provides a robust, three-dimensional geometry. Its nitrogen atom is typically basic (pKa ~8-10), allowing for salt formation to improve solubility and providing a key vector for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

-

The Pyridine Ring: An aromatic heterocycle whose nitrogen atom acts as a hydrogen bond acceptor.[3] Its position (meta to the piperidine linkage) influences the electronic distribution and spatial orientation of the molecule, providing a critical interaction point with target proteins.

-

The Tertiary Hydroxyl Group: This group is a potent hydrogen bond donor and can also act as an acceptor. Its fixed position, axial or equatorial to the piperidine ring, provides a precise directional interaction point, crucial for anchoring the molecule within a binding pocket.

This combination of a flexible substitution point (piperidine nitrogen), a rigid H-bond acceptor (pyridine), and a directional H-bond donor/acceptor (hydroxyl group) forms a powerful three-point pharmacophore.

Synthesis and Physicochemical Characteristics

A robust and scalable synthesis is critical for the exploration of any chemical scaffold. The 4-(Pyridin-3-yl)piperidin-4-ol core is readily accessible through established organometallic chemistry.

General Synthetic Pathway

The most common and efficient approach involves the nucleophilic addition of a pyridinyl organometallic reagent to a suitably N-protected 4-piperidone. A typical sequence is outlined below.

This three-step process is highly adaptable, allowing for the use of various nitrogen protecting groups (e.g., Boc, Cbz) and can be performed at a large scale.[4]

Physicochemical Properties

The scaffold's drug-like properties are a key aspect of its utility. The table below lists calculated properties for the closely related isomer, 4-(Pyridin-4-yl)piperidin-4-ol, which are representative of the 3-pyridyl core.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 178.23 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | 0.98 | Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane permeability.[5] |

| Hydrogen Bond Donors | 2 | The hydroxyl and piperidine N-H groups can form key interactions with target proteins.[5] |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, hydroxyl oxygen, and piperidine nitrogen can accept hydrogen bonds.[5] |

| Rotatable Bonds | 1 | The single bond between the two rings provides some conformational flexibility while maintaining a largely rigid structure. |

The presence of two basic nitrogen atoms allows for fine-tuning of physicochemical properties and salt formation, which can be critical for developing a viable drug candidate.

Medicinal Chemistry Applications and SAR

The true value of the 4-(Pyridin-3-yl)piperidin-4-ol scaffold is demonstrated by its successful application in developing modulators for a range of biological targets. The structure allows for systematic modification at three key positions to optimize biological activity.

Case Study: Lysine Specific Demethylase 1 (LSD1) Inhibitors

A compelling example of the scaffold's utility is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer.

-

Scaffold Role: In a series of potent LSD1 inhibitors, a 3-(piperidin-4-ylmethoxy)pyridine core was identified as crucial for activity.[6] Although this example features an ether linkage from the hydroxyl group, it validates the core geometry and the importance of the pyridine and piperidine moieties.

-

Structure-Activity Relationship Insights:

-

Pyridine Ring is Essential: Replacing the pyridine core with a benzene ring resulted in a staggering 170-fold decrease in potency, highlighting the critical role of the pyridine nitrogen in target engagement.[6]

-

Piperidine Substitution: The piperidin-4-yl substitution pattern was found to be significantly more favorable than a piperidin-3-yl arrangement.[6]

-

Piperidine Nitrogen (R¹): This position was used to connect to a tranylcypromine-like warhead, essential for the enzyme inhibition mechanism.

-

Pyridine Ring (R²): Adding substituents to the pyridine ring, such as a 6-phenyl group, dramatically increased potency, with Kᵢ values reaching as low as 29 nM.[6]

-

Other Therapeutic Areas

-

Central Nervous System (CNS) Targets: The aryl-piperidin-4-ol framework is a well-established pharmacophore for CNS targets. For example, analogues have been designed as highly potent and selective μ-opioid receptor agonists, demonstrating the scaffold's ability to cross the blood-brain barrier and engage with complex G-protein coupled receptors.[7]

-

Kinase Inhibition: The piperidine-pyridine motif is found in potent kinase inhibitors. A derivative of this scaffold was developed as a selective MET kinase inhibitor for oncology applications, showcasing its utility in this highly competitive therapeutic area.[8]

Pharmacokinetic (ADME) Profile

A key advantage of the piperidine scaffold is its ability to impart favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[2]

-

Absorption & Bioavailability: The scaffold's moderate lipophilicity and the ability to form salts generally lead to good aqueous solubility and oral absorption. In a preclinical study of a MET kinase inhibitor containing a related piperidine-pyridine motif, oral bioavailability was high in multiple species (88.0% in mice, 72.4% in monkeys, and 55.8% in dogs).[8]

-

Distribution: Compounds based on this scaffold typically have a moderate to high volume of distribution, indicating good tissue penetration.[8]

-

Metabolism: The piperidine ring is relatively metabolically stable.[2] However, potential sites of metabolism by cytochrome P450 enzymes include N-dealkylation at the piperidine nitrogen and oxidation of the pyridine or other appended aromatic rings. Strategic modifications, such as adding fluorine atoms, can be used to block metabolic hotspots and improve half-life.

-

Excretion: Elimination pathways can include both renal clearance and metabolic clearance, which can be modulated through chemical modifications.

The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for translating in vitro potency into in vivo efficacy. The favorable ADME properties of the 4-(Pyridin-3-yl)piperidin-4-ol scaffold provide a solid foundation for achieving the necessary exposure at the target site.[9]

Experimental Protocol: Synthesis of the Core Scaffold

This section provides a representative, self-validating protocol for the synthesis of the title compound.

Objective: To synthesize 4-(Pyridin-3-yl)piperidin-4-ol via Grignard addition to N-Boc-4-piperidone.

Materials & Reagents:

-

N-Boc-4-piperidone

-

3-Bromopyridine

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Workflow:

Self-Validation: Each step includes a clear endpoint (e.g., consumption of magnesium, purification to a single spot by TLC, formation of a solid precipitate). The final product's identity and purity would be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to validate the success of the synthesis.

Conclusion and Future Directions

The 4-(Pyridin-3-yl)piperidin-4-ol scaffold is a proven entity in medicinal chemistry, offering a structurally rigid yet highly adaptable framework for drug design. Its intrinsic physicochemical properties and three distinct points for chemical modification provide a reliable platform for developing potent and selective modulators of a wide array of biological targets, from CNS receptors to epigenetic enzymes.

Future exploration of this scaffold could involve its incorporation into novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs), where the piperidine nitrogen serves as an attachment point for a linker to an E3 ligase ligand. Furthermore, the systematic exploration of different pyridine isomers and substitution patterns remains a fertile ground for discovering new structure-activity relationships. As medicinal chemists continue to seek efficient pathways to novel therapeutics, the 4-(Pyridin-3-yl)piperidin-4-ol core will undoubtedly remain a privileged and highly valuable scaffold.

References

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience. Available at: [Link]

-

Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011). Xenobiotica. Available at: [Link]

-

Structure activity relationship. (n.d.). ResearchGate. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available at: [Link]

-

Piperidin-4-one: the potential pharmacophore. (2012). Medicinal Chemistry Research. Available at: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Journal of Drug Design and Medicinal Chemistry. Available at: [Link]

-

4-(Pyridin-4-yl)piperidin-4-ol. (n.d.). LookChem. Available at: [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). Journal of Medicinal Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (2015). Google Patents.

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2016). ResearchGate. Available at: [Link]

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2019). Molecules. Available at: [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Drug Design, Development and Therapy. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. Available at: [Link]

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (2018). Chemical Biology & Drug Design. Available at: [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2012). Frontiers in Pharmacology. Available at: [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2019). ACS Chemical Neuroscience. Available at: [Link]

-

Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2017). ResearchGate. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 5. 4-(Pyridin-4-yl)piperidin-4-ol|lookchem [lookchem.com]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(Pyridin-3-yl)piperidin-4-ol: A Technical Guide to Receptor Binding Analysis

This guide provides an in-depth technical framework for the in silico analysis of the binding of 4-(Pyridin-3-yl)piperidin-4-ol to a plausible biological target. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale for the experimental choices made in a computational drug discovery workflow.

Introduction: The Rationale for In Silico Investigation

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a valuable core for targeting a wide range of receptors. The specific compound, 4-(Pyridin-3-yl)piperidin-4-ol, combines the piperidine core with a pyridinyl group, suggesting potential interactions with targets that recognize aromatic and nitrogen-containing moieties. Given the vast biological landscape, in silico modeling provides a rational and resource-efficient approach to hypothesize and evaluate potential receptor targets, understand binding modes, and guide further experimental work.

This guide will use the human sigma-1 (σ1) receptor as a case study target. The rationale for this choice is twofold: firstly, the σ1 receptor is a unique membrane-bound protein implicated in various neurological disorders, and its ligands often feature a nitrogen-containing scaffold[1]; secondly, high-resolution crystal structures of the human σ1 receptor are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design[2][3].

We will navigate a comprehensive workflow, from target selection and system preparation to the execution and validation of molecular docking and molecular dynamics simulations, culminating in the generation of a pharmacophore model.

The Computational Workflow: A Self-Validating System

The credibility of any in silico model hinges on a rigorous and self-validating workflow. Each step should not only build upon the previous one but also offer opportunities for cross-validation. Our approach is designed to ensure that the generated binding hypotheses are robust and physically plausible.

Caption: A self-validating in silico workflow.

PART 1: System Preparation - The Foundation of a Credible Model

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures of both the receptor and the ligand.

Receptor Preparation

The choice of the receptor structure is critical. For our case study, we will use the crystal structure of the human σ1 receptor in complex with the ligand PD144418 (PDB ID: 5HK1)[2][4]. This choice allows us to perform a crucial validation step: re-docking the co-crystalized ligand to ensure our docking protocol can reproduce the experimentally observed binding mode.

Experimental Protocol: Receptor Preparation

-

Download the PDB File: Obtain the structure file 5HK1.pdb from the RCSB Protein Data Bank.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents, unless they are known to be critical for binding. For this structure, we will also remove the co-crystalized ligand (PD144418) to create a receptor structure ready for docking our ligand of interest. A separate file should be saved with only the co-crystalized ligand for later validation.

-

Add Hydrogens: Most PDB structures do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH of ~7.4. This can be done using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard[5].

-

Assign Partial Charges: Assign partial charges to all atoms of the protein. Common charge models include Gasteiger charges for docking with AutoDock[6].

-

File Format Conversion: For use in AutoDock Vina, the prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types[7].

Ligand Preparation

The ligand, 4-(Pyridin-3-yl)piperidin-4-ol, must be accurately represented in a 3D format with correct stereochemistry and protonation state.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of 4-(Pyridin-3-yl)piperidin-4-ol can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem.

-

Convert to 3D: Convert the 2D structure to a 3D conformation. Energy minimization of this initial 3D structure using a suitable force field (e.g., MMFF94) is crucial to obtain a low-energy starting conformation.

-

Protonation State: At physiological pH, the piperidine nitrogen is likely to be protonated. It is important to consider the pKa of the molecule to determine the most probable protonation state.

-